molecular formula C20H33N3O4S B5561780 1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide

Cat. No. B5561780
M. Wt: 411.6 g/mol
InChI Key: JDXQLIYHJYLGFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including coupling reactions, substitutions, and the use of catalysts to achieve the desired product. Techniques such as spectroscopy and X-ray diffraction are employed for characterization. For instance, a similar compound was synthesized through reactions involving sulfonyl chlorides and piperidine, followed by characterization via spectroscopic methods and X-ray crystallography (Naveen et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate details such as chair conformations of piperidine rings and distorted tetrahedral geometry around sulfur atoms. These structures are confirmed through X-ray diffraction studies, providing insights into the molecular geometry and intermolecular interactions, like hydrogen bonds (Naveen et al., 2015).

Chemical Reactions and Properties

Related compounds undergo various chemical reactions, including competitive formation of different types of rings and isomerization processes under specific conditions. These reactions are influenced by the nature of substituents and reaction conditions, such as the presence of silica gel at room temperature (Tornus et al., 1996).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility and crystallization behavior, are determined by their molecular structure. The crystallization in specific crystal systems and the presence of inter- and intramolecular hydrogen bonds significantly influence these properties (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely related to the compound's molecular structure. Studies on related compounds show how substitutions and the presence of different functional groups affect their bioactivity and interaction with biological targets, as well as their potential as antimicrobial agents (Vinaya et al., 2009).

Scientific Research Applications

Synthesis and Characterization

A series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized, demonstrating the potential for diverse biological activities. These derivatives were tested for bioactivity against various enzymes, showcasing their potential as candidates for further biological studies (H. Khalid et al., 2013).

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution reactions involving derivatives similar to 1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide were investigated. These reactions emphasize the versatility of such compounds in organic synthesis, highlighting their potential utility in the development of novel organic compounds (S. Sekiguchi et al., 1988).

Antibacterial Activity

Derivatives bearing the benzenesulfonamide moiety, similar to 1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide, have been synthesized and showed significant antibacterial activity. This research suggests the potential of such compounds in developing new antibacterial agents (O. Ajani et al., 2013).

Crystal and Molecular Structure Studies

The crystal and molecular structure of a compound closely related to 1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide was elucidated, providing insights into the structural basis of its biological activity. This study underlines the importance of structural analysis in the development of pharmacologically active compounds (S. Naveen et al., 2015).

Polyamide Synthesis

Research into the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids showcases the relevance of sulfonamide derivatives in polymer science. This highlights the potential application of compounds like 1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide in the development of new materials (S. Hsiao & P. Huang, 1997).

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4S/c1-4-15-27-19-12-6-5-9-17(19)10-7-13-21-20(24)18-11-8-14-23(16-18)28(25,26)22(2)3/h5-6,9,12,18H,4,7-8,10-11,13-16H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXQLIYHJYLGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CCCNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-3-carboxamide

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